molecular formula C13H22NO5P B14719489 Phosphoric acid, 1,2-dihydro-6-methyl-2-oxo-1-propyl-4-pyridinyl diethyl ester CAS No. 22787-56-0

Phosphoric acid, 1,2-dihydro-6-methyl-2-oxo-1-propyl-4-pyridinyl diethyl ester

Cat. No.: B14719489
CAS No.: 22787-56-0
M. Wt: 303.29 g/mol
InChI Key: VNHDQPMJKBMAFS-UHFFFAOYSA-N
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Description

Phosphoric acid, 1,2-dihydro-6-methyl-2-oxo-1-propyl-4-pyridinyl diethyl ester is a chemical compound with the molecular formula C13H22NO5P. This compound is known for its unique structure, which includes a pyridinyl ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid, 1,2-dihydro-6-methyl-2-oxo-1-propyl-4-pyridinyl diethyl ester typically involves the esterification of phosphoric acid with the appropriate alcohols under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form. The scalability of the production process is also a critical factor in industrial applications.

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, 1,2-dihydro-6-methyl-2-oxo-1-propyl-4-pyridinyl diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of substituted pyridinyl esters.

Scientific Research Applications

Phosphoric acid, 1,2-dihydro-6-methyl-2-oxo-1-propyl-4-pyridinyl diethyl ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of phosphoric acid, 1,2-dihydro-6-methyl-2-oxo-1-propyl-4-pyridinyl diethyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to phosphoric acid, 1,2-dihydro-6-methyl-2-oxo-1-propyl-4-pyridinyl diethyl ester include other phosphoric acid esters and pyridinyl derivatives. Examples include:

  • Phosphoric acid, diethyl 1-ethyl-1,2-dihydro-6-methyl-2-oxo-4-pyridinyl ester
  • Phosphoric acid, diethyl 1-methyl-1,2-dihydro-6-methyl-2-oxo-4-pyridinyl ester

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

CAS No.

22787-56-0

Molecular Formula

C13H22NO5P

Molecular Weight

303.29 g/mol

IUPAC Name

diethyl (2-methyl-6-oxo-1-propylpyridin-4-yl) phosphate

InChI

InChI=1S/C13H22NO5P/c1-5-8-14-11(4)9-12(10-13(14)15)19-20(16,17-6-2)18-7-3/h9-10H,5-8H2,1-4H3

InChI Key

VNHDQPMJKBMAFS-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=CC1=O)OP(=O)(OCC)OCC)C

Origin of Product

United States

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